
(+)-cis-anti-N2-BPDE-dG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-cis-anti-N2-BPDE-dG is a chemical compound that is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is formed when benzo[a]pyrene is metabolized in the body and subsequently binds to deoxyguanosine, a nucleoside component of DNA. This binding can lead to mutations and is of significant interest in the study of carcinogenesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-anti-N2-BPDE-dG typically involves the metabolic activation of benzo[a]pyrene. This process includes several steps:
Oxidation: Benzo[a]pyrene is first oxidized by cytochrome P450 enzymes to form benzo[a]pyrene-7,8-diol.
Further Oxidation: The diol is then further oxidized to form benzo[a]pyrene-7,8-diol-9,10-epoxide.
Reaction with Deoxyguanosine: The epoxide reacts with deoxyguanosine in DNA to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its highly specific and potentially hazardous nature. It is primarily synthesized in research laboratories under controlled conditions to study its effects and mechanisms.
化学反応の分析
Types of Reactions
(+)-cis-anti-N2-BPDE-dG undergoes several types of chemical reactions:
Oxidation: It can be further oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form less reactive species.
Substitution: It can undergo substitution reactions where different functional groups replace the epoxide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be studied for their biological effects.
科学的研究の応用
(+)-cis-anti-N2-BPDE-dG is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Carcinogenesis Studies: It is used to study the mechanisms of cancer development, particularly how DNA adducts lead to mutations.
DNA Repair Mechanisms: Researchers use this compound to understand how cells repair DNA damage caused by carcinogens.
Drug Development: It serves as a model compound for developing drugs that can prevent or repair DNA damage.
Environmental Toxicology: It is used to assess the impact of environmental pollutants on human health.
作用機序
The mechanism of action of (+)-cis-anti-N2-BPDE-dG involves its binding to DNA, forming adducts that can lead to mutations. These mutations occur because the adducts interfere with the normal base-pairing during DNA replication. The primary molecular targets are the nucleophilic sites on the DNA, particularly the N2 position of deoxyguanosine. This binding can activate various cellular pathways, including those involved in DNA repair, apoptosis, and cell cycle regulation.
類似化合物との比較
(+)-cis-anti-N2-BPDE-dG is unique due to its specific formation from benzo[a]pyrene and its strong binding affinity to DNA. Similar compounds include other DNA adducts formed from polycyclic aromatic hydrocarbons, such as:
(+)-trans-anti-BPDE-dG: Another derivative of benzo[a]pyrene with a different stereochemistry.
BPDE-dA: An adduct formed with deoxyadenosine instead of deoxyguanosine.
Dibenzo[a,l]pyrene-dG: A similar adduct formed from a different polycyclic aromatic hydrocarbon.
These compounds are studied for their similar mutagenic and carcinogenic properties, but this compound is particularly notable for its high mutagenic potential and specific formation pathway.
特性
CAS番号 |
66141-82-0 |
|---|---|
分子式 |
C₃₀H₂₇N₅O₇ |
分子量 |
569.56 |
同義語 |
[7R-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)-Guanosine; Benzo[a]pyrene, guanosine deriv.; (+)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)



